(+)-7-Isojasmonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

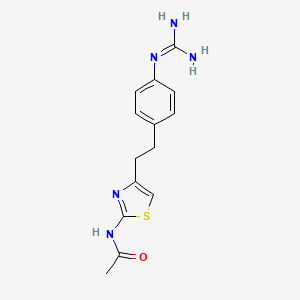

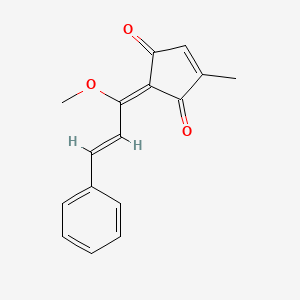

(+)-7-isojasmonate is a jasmonate anion resulting from the removal of a proton from the carboxy group of (+)-7-isojasmonic acid. The major species at pH 7.3. It is a conjugate base of a (+)-7-isojasmonic acid.

Scientific Research Applications

Fragrance and Cosmetic Industry Applications

(+)-7-Isojasmonate, also known as isojasmone, is a fragrance ingredient used in the perfume and cosmetic industry. It belongs to the fragrance structural group of ketones, specifically cyclopentanones and cyclopentenones, characterized by a cyclopentanone or cyclopentenone ring structure. This compound is evaluated for its toxicological and dermatological safety when used as a fragrance ingredient, ensuring its suitability for use in various cosmetic products (Scognamiglio et al., 2012).

Agricultural and Plant Research

In agricultural and plant research, (+)-7-Isojasmonate plays a role in eliciting plant responses. For example, exposure to methyljasmonate, a related compound, has been studied for its effects on the accumulation of caffeine and other methylxanthines in coffee plants. This research helps understand how plant hormones like salicylic acid and methyljasmonate influence the biosynthesis of important compounds in plants, which can have applications in enhancing the quality and yield of agricultural products (Kumar et al., 2017).

Pharmaceutical and Biotechnological Applications

In biotechnology and pharmaceutical research, compounds like (+)-7-Isojasmonate can be used to induce the production of valuable secondary metabolites in medicinal plants. For instance, the use of cyclodextrins and methyljasmonate has been shown to enhance the extracellular accumulation of ajmalicine, a therapeutic compound, in cultured cells of Catharanthus roseus. This approach demonstrates how elicitors can be utilized to improve the production of bioactive compounds in plant cell cultures, offering potential benefits for pharmaceutical development (Almagro et al., 2011).

properties

Product Name |

(+)-7-Isojasmonate |

|---|---|

Molecular Formula |

C12H17O3- |

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-/t9-,10+/m1/s1 |

InChI Key |

ZNJFBWYDHIGLCU-QKMQQOOLSA-M |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)[O-] |

SMILES |

CCC=CCC1C(CCC1=O)CC(=O)[O-] |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)

![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)

![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)

![7,7'-[1,2-Ethanediylbis(4,1-piperidinediyl)bis(methylene)]bis[4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one]](/img/structure/B1241954.png)

![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)

![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)

![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)